One of the most widely studied applications of Ruboxistaurin Hydrochloride is in the management of diabetic complications. It works by inhibiting a cellular signaling pathway called AKT, which is involved in blood vessel growth and inflammation. Studies have shown that Ruboxistaurin Hydrochloride may help prevent or slow the progression of diabetic neuropathy, a painful nerve condition that can affect people with diabetes [].
However, large-scale clinical trials haven't shown conclusive benefits for diabetic neuropathy. More research is needed to determine its effectiveness in this area [].
Ruboxistaurin Hydrochloride is a synthetic compound primarily investigated for its potential therapeutic applications in treating diabetic complications, particularly diabetic retinopathy. Its chemical formula is CHClNO, and it is classified as a protein kinase C beta type inhibitor. The compound is also known by its synonyms, including LY-333531 hydrochloride, and has a CAS number of 169939-94-0. Ruboxistaurin Hydrochloride acts by modulating cellular signaling pathways involved in glucose metabolism and vascular integrity, making it a candidate for managing conditions associated with diabetes mellitus .
Ruboxistaurin Hydrochloride acts as a selective inhibitor of PKCβ isoforms 1 and 2 with high potency (IC50 values of 4.7 and 5.9 nM respectively) []. It competitively binds to the ATP-binding site of PKCβ, preventing its activation and downstream signaling processes []. This inhibition might influence various cellular functions associated with PKCβ activity.
Studies suggest Ruboxistaurin Hydrochloride may improve insulin sensitivity and reduce inflammation, potentially beneficial in diabetes and related complications [, ].
Ruboxistaurin Hydrochloride exhibits significant biological activity, particularly in the context of diabetes. It has been shown to:
The synthesis of Ruboxistaurin Hydrochloride involves several steps:
Ruboxistaurin Hydrochloride has several applications in medical research and potential therapeutic use:
Interaction studies have revealed that Ruboxistaurin Hydrochloride may interact with various biological molecules:
Ruboxistaurin Hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Ruboxistaurin Hydrochloride | CHClNO | Diabetic retinopathy treatment | Selective inhibitor of protein kinase C beta |
Ly333531 | CHNO | Research on diabetes | Similar structure but lacks hydrochloride salt form |
Enzastaurin | CHNO | Cancer treatment | Inhibits multiple protein kinase C isoforms |
AEB071 | CHNO | Autoimmune diseases | Targets protein kinase C theta specifically |
Ruboxistaurin Hydrochloride is unique due to its specific action on protein kinase C beta, distinguishing it from other inhibitors that may target multiple isoforms or different pathways altogether.
The synthesis of ruboxistaurin hydrochloride represents a sophisticated example of macrocyclic bisindolylmaleimide chemistry, requiring careful orchestration of multiple synthetic transformations. The compound belongs to the bisindolylmaleimide family and is characterized by its complex tricyclic architecture incorporating two indole units connected through a maleimide core with a macrocyclic linker [1] [2].
The fundamental synthetic approach to ruboxistaurin begins with the formation of the bisindolylmaleimide core structure. This critical step employs Grignard methodology, specifically utilizing indolyl magnesium iodide reagents in combination with dibromomaleimide derivatives [3] [2]. The reaction proceeds through nucleophilic substitution of the bromine atoms on the maleimide ring, with careful control of reaction conditions determining whether mono- or bis-substitution occurs.
The bisindolylmaleimide formation is notably solvent-dependent, as demonstrated in foundational studies where different solvent systems yield distinct product distributions [2]. In ether-benzene mixtures, a combination of mono- and bis-indolylmaleimides is obtained, while toluene as solvent favors bisindolyl compound formation with yields reaching 70%. Tetrahydrofuran selectively promotes monoindolyl compound formation with 74% yield, providing synthetic flexibility for accessing different structural motifs [2].
The macrocyclization step represents the most challenging aspect of ruboxistaurin synthesis, requiring the formation of a stable macrocyclic structure from the bisindolylmaleimide precursor. This transformation utilizes a bisalkylating agent prepared from dimethyl 2-hydroxysuccinate through a multi-step sequence [4]. The alkylating agent incorporates both the necessary chain length and functional group positioning required for successful cyclization.
The macrocyclization reaction proceeds under basic conditions using potassium tert-butoxide as the base, with the reaction typically conducted at elevated temperatures to promote ring closure [2] [4]. The intermediate isolation during this process requires careful attention to prevent degradation of sensitive functional groups, particularly the maleimide core and indole nitrogen positions.
A critical deprotection step involves removal of silyl protecting groups, accomplished through base hydrolysis conditions that simultaneously convert the maleimide to the corresponding maleic anhydride intermediate [4]. This intermediate is not typically isolated but instead directly converted to the free maleimide through treatment with hexamethyldisilazane in methanol, providing the penultimate synthetic intermediate [4].
The final synthetic transformation involves mesylation of the alcohol functionality followed by displacement with dimethylamine, yielding ruboxistaurin in 67% yield for this final step [4]. This approach demonstrates the importance of late-stage functionalization in complex macrocyclic synthesis, allowing for efficient introduction of the dimethylamino group that is crucial for biological activity.
The overall synthetic sequence for ruboxistaurin proceeds through 11 steps with a cumulative yield of 26%, representing the optimized pathway developed for commercial-scale production [3]. This yield optimization required extensive investigation of reaction conditions, particularly for the macrocyclization step which historically represents a bottleneck in macrocyclic synthesis.
Purification strategies throughout the synthesis avoid chromatographic methods wherever possible, instead relying on crystallization and extraction techniques that are more amenable to large-scale implementation [3]. The final product isolation achieves greater than 97% purity through crystallization from dimethylformamide-methanol solvent systems, demonstrating the effectiveness of this purification approach [3].
Temperature control during the synthesis proves critical for maintaining product quality and yield. The deprotection step requires heating to 180°C for efficient removal of protecting groups, while the macrocyclization proceeds optimally at more moderate temperatures to prevent decomposition of sensitive intermediates [2].
Reaction time optimization shows that the macrocyclization typically requires several hours for completion, with longer reaction times not necessarily improving yields due to competing side reactions [4]. Careful monitoring of reaction progress through analytical techniques allows for precise timing of subsequent synthetic steps.
The development of appropriate salt forms for ruboxistaurin represents a critical aspect of pharmaceutical development, as the salt form directly impacts solubility, stability, and bioavailability characteristics. Comprehensive salt screening studies evaluated seven different salt forms including hydrochloride, sulfate, mesylate, succinate, tartrate, acetate, and phosphate variants [5].
Physical property screening techniques employed during salt form evaluation included microscopy, differential scanning calorimetry, thermogravimetric analysis, X-ray powder diffraction, hygroscopicity measurements, and solubility determinations [5]. These analytical approaches provided comprehensive characterization data necessary for rational salt form selection based on pharmaceutical development requirements.
The hydrochloride salt demonstrated the formation of three distinct hydrated forms during the evaluation process: an anhydrous form, a monohydrate, and a tetrahydrate [5]. Each hydrated form exhibited different stability and processing characteristics, with the anhydrous form ultimately identified as the preferred hydrochloride variant due to superior processing parameters including filtration rate and crystal form stability [5].
The hydrochloride salt crystallization process requires careful control of water activity and temperature to ensure formation of the desired polymorph. The anhydrous form represents the most stable hydrochloride variant under standard processing conditions, exhibiting superior filtration characteristics and crystal form stability compared to the hydrated variants [5].
Crystallization conditions for the hydrochloride form typically involve controlled cooling of concentrated solutions in appropriate organic solvents. The choice of solvent system significantly influences the crystal habit and polymorphic form obtained, with alcoholic solvents often favoring the formation of hydrated species due to their hydrogen bonding capacity.
Water content control during crystallization proves critical for preventing formation of unwanted hydrated forms. The monohydrate and tetrahydrate forms demonstrate inferior processing characteristics, including reduced filtration rates and potential for polymorphic transformation during storage [5]. Therefore, crystallization procedures incorporate measures to minimize water activity during the precipitation process.
Temperature cycling during crystallization can be employed to improve crystal quality and size distribution. Controlled heating and cooling cycles allow for dissolution of smaller crystals and growth of larger, more uniform particles that exhibit improved handling and processing characteristics.
Quality control measures throughout the ruboxistaurin synthesis focus on monitoring critical quality attributes that impact the final pharmaceutical product. These include chemical purity, polymorphic form, residual solvent content, and trace metal contamination from synthetic reagents and catalysts.
Analytical methods employed for quality control include high-performance liquid chromatography for purity assessment, X-ray powder diffraction for polymorphic form identification, gas chromatography for residual solvent analysis, and inductively coupled plasma spectroscopy for trace metal determination [6]. These analytical techniques provide comprehensive characterization data necessary for pharmaceutical quality assurance.
Process-related impurities require particular attention during quality control evaluation. The synthesis involves multiple organic solvents including toluene, which must be adequately removed in subsequent synthetic steps to meet pharmaceutical specifications [7]. Acetone usage in the final crystallization step can lead to formation of mesityl oxide (4-methyl-3-penten-2-one) as a potential impurity, requiring demonstration of absence or presence within toxicologically acceptable levels [7].
Potential formation of alkyl mesylate impurities during the mesylation step requires monitoring and control through appropriate synthetic conditions and purification procedures [7]. These impurities arise from competing reactions during the mesylation process and can be minimized through careful optimization of reaction temperature, time, and reagent stoichiometry.
The development of isotopically labeled analogs of ruboxistaurin serves multiple purposes in pharmaceutical development, including providing analytical standards for bioanalytical methods, enabling pharmacokinetic studies, and potentially offering improved therapeutic profiles through isotope effects on metabolism.
Deuterium substitution represents the most extensively investigated isotopic labeling approach for ruboxistaurin analogs. The incorporation of deuterium atoms at specific positions can significantly alter the metabolic profile of the compound due to the kinetic isotope effect associated with carbon-deuterium bond cleavage [8] [9].
The strategic placement of deuterium atoms requires careful consideration of the metabolic pathways involved in ruboxistaurin disposition. Primary metabolic transformations involve N-demethylation to form the active metabolite N-desmethyl ruboxistaurin, suggesting that deuterium incorporation at the N-methyl positions would be most likely to influence metabolic stability [6].
The synthesis of ruboxistaurin-d6 hydrochloride involves incorporation of six deuterium atoms at strategically selected positions within the molecular structure [10] [11]. This isotopic labeling pattern is designed to provide optimal analytical performance as an internal standard while potentially offering metabolic advantages through kinetic isotope effects.
The synthetic approach to ruboxistaurin-d6 follows similar methodology to the parent compound but utilizes deuterated starting materials or reagents to introduce the isotopic labels at the desired positions. The dimethylamino group represents a logical target for deuteration given its involvement in primary metabolic pathways [10].
Deuterium incorporation can be achieved through several synthetic strategies including the use of deuterated methylating agents during the final synthetic step, or through incorporation of deuterated building blocks earlier in the synthetic sequence. The choice of approach depends on the specific labeling pattern desired and the availability of appropriate deuterated reagents.
The deuterated analog serves primarily as an analytical tool for pharmacokinetic studies and bioanalytical method development [11]. The stable isotope labeling improves the accuracy of mass spectrometry and liquid chromatography methods by providing an ideal internal standard that accounts for matrix effects and extraction efficiency variations [11].
Quality control for deuterated compounds requires additional analytical considerations including verification of isotopic purity and assessment of deuterium incorporation at the intended positions. Nuclear magnetic resonance spectroscopy and mass spectrometry provide complementary analytical approaches for confirming the structure and isotopic composition of labeled compounds.
The pharmaceutical development of deuterated drugs has gained significant attention due to their potential for improved pharmacokinetic properties through metabolic stabilization [9]. While ruboxistaurin-d6 is primarily employed as an analytical standard, the broader field of deuterated pharmaceuticals demonstrates the potential for therapeutic applications of isotopically modified drug molecules.
Parameter | Value/Condition | Reference |
---|---|---|
Bisindolylmaleimide Formation | Grignard Method, 60-70% yield | [3] [2] |
Macrocyclization Yield | Excellent yield (not specified) | [4] |
Final Product Yield | 26% overall (11 steps) | [3] |
Hydrochloride Salt Formation | Three hydrated forms identified | [5] |
Mesylate Salt Solubility | 5x more soluble than HCl | [5] [12] |
Crystallization Temperature | Room temperature to 180°C | [3] [2] |
Reaction Time (Macrocyclization) | Several hours | [4] |
Base Condition (Alkylation) | Potassium tert-butoxide | [2] |
Deprotection Method | Heating to 180°C | [2] |
Final Purification Method | Crystallization from DMF/MeOH | [3] |
Salt Form | Solubility (relative) | Stability | Crystal Properties |
---|---|---|---|
Hydrochloride Anhydrate | Low (baseline) | Preferred form | Anhydrous form |
Hydrochloride Monohydrate | Low | Less stable | Contains 1 mol H₂O |
Hydrochloride Tetrahydrate | Low | Least stable | Contains 4 mol H₂O |
Mesylate Monohydrate | 5x higher than HCl | Selected for development | Contains 1.5 mol H₂O |
Free Base Monohydrate | Poor aqueous solubility | Stable as monohydrate | Contains 1 mol H₂O |
Compound | Deuteration Site | Expected Effect | Application |
---|---|---|---|
Ruboxistaurin | None (parent compound) | Standard metabolism | Therapeutic use |
Ruboxistaurin-d6 HCl | Six deuterium atoms | Reduced metabolic rate | Analytical standard/tracer |
Deuterated Bupropion (comparison) | Specific carbon positions | 35-fold decreased racemization | Improved pharmacokinetics |
General Deuteration Effect | C-H bonds to C-D bonds | Isotope effect on metabolism | Drug development strategy |
Ruboxistaurin Hydrochloride exhibits highly variable solubility characteristics across different solvent systems, which significantly impacts its formulation and bioavailability profile. The compound demonstrates extremely poor aqueous solubility, with water solubility measured at only 0.0475 mg/mL (equivalent to 0.094 millimolar), classifying it as a practically insoluble compound according to pharmaceutical standards [1]. This low aqueous solubility represents one of the primary formulation challenges for this protein kinase C-beta inhibitor.
In contrast to its poor water solubility, Ruboxistaurin Hydrochloride shows significantly improved solubility in organic solvents, particularly dimethyl sulfoxide. The compound demonstrates solubility ranging from 6.67 to 50 mg/mL in dimethyl sulfoxide, with concentrations reaching up to 99.0 millimolar when prepared with ultrasonic treatment [2] [3] [4]. This represents more than a 1000-fold improvement in solubility compared to aqueous systems, making dimethyl sulfoxide the preferred solvent for preparing stock solutions in research applications.
The compound is completely insoluble in ethanol, as confirmed by multiple commercial suppliers [4], limiting the use of alcoholic solvent systems for formulation purposes. However, acetone plays a crucial role in the manufacturing process, being utilized in the final crystallization step during drug substance preparation [5]. The use of acetone in this context requires careful monitoring, as it can lead to the formation of mesityl oxide (4-methyl-3-penten-2-one) impurities, which must be controlled within toxicologically acceptable limits.
Buffer systems present specific considerations for Ruboxistaurin Hydrochloride solubility. Citrate buffer at pH 4.5 has been utilized in animal studies, particularly in the preparation of solutions for diabetic rat models [6]. Phosphate buffer at pH 7.4 has been employed in drug release studies, particularly in the development of sustained-release formulations using polyamidoamine dendrimers [7] [8]. The pH-dependent solubility profile indicates that slightly acidic conditions may provide better solubility characteristics than neutral or basic conditions.
The thermal stability profile of Ruboxistaurin Hydrochloride demonstrates a complex relationship between temperature, time, and molecular integrity. Under recommended storage conditions at 4°C in sealed containers protected from moisture, the compound maintains excellent stability with greater than 80% content retention after six months of storage [7]. This stability profile supports the recommended storage temperature of 4°C for both research and pharmaceutical applications [2] [9].
Temperature-dependent degradation studies reveal a clear inverse relationship between temperature and stability. At 25°C, the compound shows moderate stability when protected from light, making it acceptable for short-term storage and handling at room temperature [7]. However, elevated temperatures of 37°C and 50°C result in significantly reduced stability, with observable degradation occurring within shorter timeframes, making these conditions unsuitable for long-term storage [7].
The degradation kinetics of Ruboxistaurin Hydrochloride follow complex pathways involving multiple metabolic and chemical processes. The compound exhibits elimination half-lives of 9 to 13.8 hours for the parent compound and 16 to 20.6 hours for its primary active metabolite, N-desmethyl ruboxistaurin [10] [11]. The combined half-life of approximately 24 hours allows for once-daily dosing regimens in clinical applications [11] .
Cytochrome P450 3A4 serves as the primary metabolizing enzyme responsible for the biotransformation of Ruboxistaurin Hydrochloride [10]. This metabolic pathway is subject to significant drug-drug interactions, particularly with cytochrome P450 3A4 inducers such as rifampicin, which can reduce the area under the curve by approximately 95% through enhanced metabolic clearance [10]. The primary elimination route occurs through biliary excretion and fecal elimination, with renal excretion playing only a minor role [13] [11].
The pH-dependent stability profile of Ruboxistaurin Hydrochloride demonstrates significant variations across different biological matrices and pH conditions. The compound shows optimal stability under neutral pH conditions, with degradation studies confirming that neutral degradation conditions result in minimal compound loss over 24-hour periods [14]. This stability profile makes neutral pH formulations preferred for pharmaceutical applications.
Under acidic conditions, Ruboxistaurin Hydrochloride demonstrates susceptibility to hydrolytic degradation. Acid degradation studies show measurable decomposition within one hour of exposure, with degradation rates increasing over extended exposure periods [14]. This acid lability necessitates careful consideration of gastrointestinal pH variations and potential interactions with acidic foods or medications during oral administration.
Basic conditions present even greater challenges for compound stability. Base degradation studies reveal rapid and extensive decomposition, with some studies showing degradation rates exceeding 98% within short exposure periods [14]. This extreme base lability requires stringent pH control during formulation and manufacturing processes, as well as careful consideration of potential interactions with alkaline substances.
In biological matrices, the compound demonstrates acceptable stability profiles that support analytical and pharmacokinetic studies. Plasma stability studies conducted at room temperature show that Ruboxistaurin Hydrochloride remains stable for 24 hours, providing adequate time for sample processing and analysis [15]. The compound also demonstrates stability through multiple freeze-thaw cycles, which is crucial for biological sample handling and storage [15].
Autosampler stability studies confirm that processed samples remain stable for 24 hours under analytical conditions, supporting the development of robust bioanalytical methods [15]. Long-term storage stability at -30°C demonstrates acceptable compound retention for up to 30 days, enabling extended pharmacokinetic studies and biological sample banking [15].
Ruboxistaurin Hydrochloride exists as a well-defined crystalline solid with specific structural characteristics that influence its pharmaceutical properties. The compound presents as an orange-red crystalline powder with a purity of at least 98% as determined by high-performance liquid chromatography [16] [17]. This distinctive coloration serves as a useful identification parameter during handling and quality control procedures.
The crystallographic development of Ruboxistaurin involved extensive evaluation of multiple salt forms to optimize physicochemical properties. Seven different salt forms were synthesized and evaluated, including hydrochloride, mesylate, sulfate, succinate, acetate, phosphate, and tartrate salts [18]. This comprehensive salt screening approach allowed for the optimization of solubility, bioavailability, stability, and purity characteristics.
Based on physicochemical property evaluations, both hydrochloride and mesylate salts were initially selected for preclinical development [18]. However, subsequent bioavailability studies in animal models demonstrated that the mesylate salt exhibited approximately five-fold higher water solubility compared to the hydrochloride salt, leading to significantly improved bioavailability profiles in dogs [18]. Consequently, Ruboxistaurin mesylate monohydrate was selected as the clinical development candidate.
The crystallization process utilizes acetone as the final crystallization solvent, which requires careful monitoring to prevent the formation of process-related impurities [5]. The use of acetone in the final purification step necessitates analytical controls to ensure that mesityl oxide impurities remain below toxicologically acceptable levels. This crystallization approach produces a stable crystalline form suitable for pharmaceutical development.
Polymorphic considerations play a crucial role in the development and manufacturing of Ruboxistaurin Hydrochloride. While multiple polymorphic forms may theoretically exist, the selected crystalline form demonstrates consistent physicochemical properties and manufacturing reproducibility [18]. The crystallographic stability under proper storage conditions supports the long-term stability required for pharmaceutical applications.